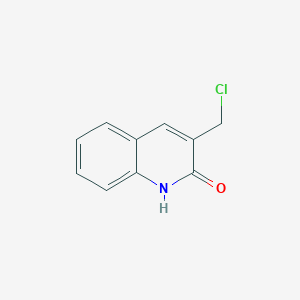

3-(chloromethyl)-1,2-dihydroquinolin-2-one

Description

Significance of the Quinolinone Heterocyclic Framework in Contemporary Organic and Medicinal Chemistry Research

The quinolinone framework, a nitrogen-containing heterocyclic system, is of paramount importance in the fields of organic and medicinal chemistry. mdpi.com Recognized as a privileged scaffold, it is a core component in numerous natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govresearchgate.netiipseries.org The structural rigidity and the presence of both hydrogen bond donor and acceptor sites in the quinolinone core allow for specific interactions with various biological targets. matilda.science This has led to the development of quinoline-based drugs with applications as anticancer, anti-malarial, and antibacterial agents. nih.govnih.gov The ease with which the quinoline (B57606) system can be modified and functionalized allows chemists to fine-tune its properties, making it an enduring and valuable scaffold in the design of new chemical entities. usc.edumatilda.science

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. mdpi.comnih.govwikipedia.org However, the ability to synthetically construct the quinoline and quinolinone core, which spurred widespread academic investigation, emerged in the late 19th century. nih.gov A multitude of named reactions were developed, providing access to a diverse range of substituted quinolines. These classical methods, often involving the cyclization of aniline (B41778) derivatives, became fundamental tools in organic synthesis. researchgate.net

The Skraup synthesis (1880) involves the reaction of aniline with glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid. iipseries.orgnih.gov Shortly after, the Friedländer synthesis (1882) was developed, which proceeds via the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. iipseries.orgnih.gov Other key methods from this era include the Knorr (1886), Combes (1888), and Camps (1899) syntheses, each offering different pathways to access the quinoline or quinolinone ring system depending on the starting materials and reaction conditions. iipseries.orgwikipedia.orgnih.gov The Camps reaction is particularly notable for its ability to yield either quinolin-2-ones or quinolin-4-ones through the intramolecular cyclization of N-(2-acylaryl)amides. nih.gov

Table 1: Key Historical Syntheses of the Quinoline and Quinolinone Scaffold

| Synthesis Name | Year | Description |

|---|---|---|

| Skraup Synthesis | 1880 | Condensation of an aromatic amine (e.g., aniline) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org |

| Friedländer Synthesis | 1882 | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. iipseries.orgnih.gov |

| Knorr Synthesis | 1886 | Conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.org |

| Doebner Reaction | 1887 | Reaction of an aniline and an aldehyde with pyruvic acid to form quinoline-4-carboxylic acids. iipseries.org |

| Combes Synthesis | 1888 | Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.org |

| Camps Synthesis | 1899 | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones. nih.gov |

This table is interactive and can be sorted by column.

The academic relevance of quinolinone derivatives extends far beyond their direct biological applications; they are highly valued as versatile synthetic precursors. nih.gov The quinolinone scaffold provides a robust and accessible starting point for the construction of more complex, often polycyclic, molecular architectures. usc.edu The inherent reactivity of the heterocyclic ring, combined with the ability to pre-install functional groups at various positions, allows for a wide range of chemical modifications.

Researchers have utilized quinolinone derivatives in cascade reactions, cycloadditions, and cross-coupling reactions to build structurally diverse libraries of compounds. mdpi.com The ability to easily derivatize the core structure is a significant advantage in drug discovery, where subtle structural changes can lead to profound differences in biological activity. matilda.science For these reasons, the synthesis of novel quinolinone derivatives remains an active area of research, as these compounds serve as key intermediates on the path to new materials and potential therapeutics. researchgate.net

Role and Reactivity of the Chloromethyl Group in Organic Synthesis

The chloromethyl group (–CH₂Cl) is a simple yet powerful functional group in the toolkit of synthetic organic chemistry. chempanda.com Its inclusion in a molecule, a process known as chloromethylation, introduces a reactive site that can be readily transformed into a variety of other functionalities. organicreactions.orgdur.ac.uk This versatility makes chloromethylated compounds valuable intermediates in multi-step syntheses.

The primary role of the chloromethyl group in organic synthesis stems from its nature as a potent electrophilic center. The carbon atom is bonded to an electronegative chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to attack by nucleophiles. This reactivity is the basis for its widespread use in substitution reactions.

The chloromethyl group is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. nih.gov A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride ion to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity allows for the straightforward introduction of diverse functional groups onto a molecular scaffold. dur.ac.uk In some cases, the chloromethyl group can also participate in other reaction pathways, such as aldol-type condensations, highlighting its diverse reactivity. nih.gov

The strategic importance of incorporating a chloromethyl group onto a scaffold lies in its ability to act as a linchpin for building molecular complexity. dur.ac.uk Attaching this functional group to a core structure, such as a quinolinone, transforms the parent molecule into a versatile building block. nih.gov This strategy is central to the synthesis of complex molecules where a specific side chain or appended molecular system needs to be introduced late in a synthetic sequence.

This approach is frequently used in the development of multifunctional molecules, where different components (e.g., targeting moieties, imaging agents, or solubilizing groups) are tethered to a central scaffold. mdpi.com The controlled, stepwise reaction of the electrophilic chloromethyl center allows for the precise construction of these elaborate architectures. rsc.org By serving as a reactive handle on an otherwise stable framework, chloromethylated scaffolds provide an efficient and strategic route to complex and functionally diverse chemical products. dur.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZGMXIVAVSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90097-51-1 | |

| Record name | 3-(chloromethyl)-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Derivatization of 3 Chloromethyl 1,2 Dihydroquinolin 2 One

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group of 3-(chloromethyl)-1,2-dihydroquinolin-2-one is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the quinolinone ring.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles readily react with 3-(chloromethyl)-1,2-dihydroquinolin-2-one to form new carbon-nitrogen bonds. These reactions are fundamental in synthesizing compounds with potential biological activities.

Amines: Primary and secondary amines, both aliphatic and aromatic, can displace the chloride to yield the corresponding 3-(aminomethyl)-1,2-dihydroquinolin-2-ones. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Azides: The azide ion (N₃⁻) is another potent nitrogen nucleophile that reacts with 3-(chloromethyl)-1,2-dihydroquinolin-2-one to produce 3-(azidomethyl)-1,2-dihydroquinolin-2-one. This azide derivative can then be further transformed, for example, through reduction to the corresponding amine or via cycloaddition reactions.

| Nitrogen Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 3-(Aminomethyl)-1,2-dihydroquinolin-2-ones | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| Sodium Azide (NaN₃) | 3-(Azidomethyl)-1,2-dihydroquinolin-2-one | Solvent (e.g., DMF, Acetone) |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen nucleophiles, such as alcohols and phenols, react with 3-(chloromethyl)-1,2-dihydroquinolin-2-one to form ether linkages. These reactions are often facilitated by a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Alcohols: In the presence of a base, alcohols attack the electrophilic carbon of the chloromethyl group, leading to the formation of 3-(alkoxymethyl)-1,2-dihydroquinolin-2-ones.

Phenols: Similarly, substituted and unsubstituted phenols can be used to synthesize 3-(phenoxymethyl)-1,2-dihydroquinolin-2-ones. The reaction conditions can be tuned to favor the desired product. The reactivity of phenols can be influenced by the electronic nature of the substituents on the aromatic ring.

| Oxygen Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Alcohols (R-OH) | 3-(Alkoxymethyl)-1,2-dihydroquinolin-2-ones | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Phenols (Ar-OH) | 3-(Phenoxymethyl)-1,2-dihydroquinolin-2-ones | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thiolates)

Sulfur nucleophiles are generally more reactive than their oxygen counterparts in nucleophilic substitution reactions. Thiols and their corresponding thiolates readily displace the chloride from 3-(chloromethyl)-1,2-dihydroquinolin-2-one to form thioethers.

Thiols and Thiolates: The reaction of 3-(chloromethyl)-1,2-dihydroquinolin-2-one with thiols, often in the presence of a base to form the more nucleophilic thiolate, yields 3-((alkylthio)methyl)- or 3-((arylthio)methyl)-1,2-dihydroquinolin-2-ones. These reactions are typically efficient and proceed under mild conditions. Thiolate conjugate bases are excellent nucleophiles in Sₙ2 reactions of alkyl halides. libretexts.org

| Sulfur Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Thiols (R-SH) / Thiolates (R-S⁻) | 3-((Alkylthio)methyl)- or 3-((Arylthio)methyl)-1,2-dihydroquinolin-2-ones | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

Reactions with Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)

The formation of a new carbon-carbon bond at the 3-position can be achieved using carbon-based nucleophiles.

Enolates: Enolates, generated from carbonyl compounds, can act as carbon nucleophiles. Their reaction with 3-(chloromethyl)-1,2-dihydroquinolin-2-one leads to the formation of a new C-C bond, providing a route to more complex structures.

Grignard Reagents: While Grignard reagents are powerful carbon nucleophiles, their reaction with 3-(chloromethyl)-1,2-dihydroquinolin-2-one can be complex due to the presence of the acidic N-H proton in the quinolinone ring. Protection of the nitrogen atom may be necessary to achieve the desired C-C bond formation.

Mechanistic Studies of SN1 and SN2 Pathways in 3-(Chloromethyl)-1,2-dihydroquinolin-2-one Systems

The nucleophilic substitution reactions of 3-(chloromethyl)-1,2-dihydroquinolin-2-one can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Sₙ2 Pathway: This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. utexas.eduwikipedia.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

Sₙ1 Pathway: This two-step mechanism involves the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.org This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.

The structure of 3-(chloromethyl)-1,2-dihydroquinolin-2-one, being a primary alkyl halide, generally favors the Sₙ2 mechanism. However, the potential for resonance stabilization of a carbocation intermediate by the quinolinone ring system could allow for an Sₙ1 pathway under certain conditions. Detailed kinetic studies and computational analysis are often employed to elucidate the precise mechanism for a given reaction.

Modifications of the Quinolinone Ring System

Beyond the versatile reactivity of the chloromethyl group, the quinolinone ring itself can be a target for further chemical modification. These modifications can be used to alter the electronic properties and steric profile of the molecule, leading to the synthesis of a diverse range of derivatives.

N-Alkylation/Arylation: The nitrogen atom of the quinolinone ring can be alkylated or arylated. nih.gov For instance, N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. N-arylation can be accomplished using methods like the Chan-Lam coupling. nih.gov

Substitution on the Benzene Ring: The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring.

Modifications at Other Positions: The quinolinone ring has other positions that can be functionalized, for example, through C-H activation or by starting with a pre-functionalized quinolinone precursor before the introduction of the chloromethyl group.

These modifications of the quinolinone ring system, in conjunction with the diverse reactions of the chloromethyl group, provide a powerful platform for the synthesis of a vast library of complex heterocyclic compounds with potential applications in various fields of chemistry.

Electrophilic Aromatic Substitution on the Dihydroquinolinone Core

Conversely, the 3-(chloromethyl) group is generally considered a weak deactivating group due to the inductive effect of the chlorine atom. Standard electrophilic substitution reactions such as nitration and halogenation are therefore directed primarily to the 6- and 8-positions of the quinolinone core. youtube.comreddit.com

Nitration: Treatment of quinoline (B57606) derivatives with a nitrating mixture, such as nitric acid in the presence of sulfuric acid, typically results in substitution at the C5 and C8 positions. youtube.com For the N-acetyl protected tetrahydroquinoline, which is electronically similar to the dihydroquinolin-2-one system, nitration yields a mixture of 6- and 7-nitro derivatives. cdnsciencepub.com Based on these precedents, the nitration of 3-(chloromethyl)-1,2-dihydroquinolin-2-one is expected to yield a mixture of 6-nitro and 8-nitro isomers.

Halogenation: Direct bromination of quinoline in the presence of sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline. youtube.com The electrophilic cyclization of certain alkynyl anilines can also produce 3-halogenated quinolines. nih.gov For the title compound, halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would similarly be expected to favor substitution at the C6 and C8 positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Chloromethyl)-6-nitro-1,2-dihydroquinolin-2-one |

| 3-(Chloromethyl)-8-nitro-1,2-dihydroquinolin-2-one | ||

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-(chloromethyl)-1,2-dihydroquinolin-2-one |

| 8-Bromo-3-(chloromethyl)-1,2-dihydroquinolin-2-one |

Transformations of the Carbonyl Group (e.g., Reduction, Wittig Reactions)

The C2 carbonyl group of the lactam is less reactive than a typical ketone carbonyl but can still undergo specific transformations.

Reduction: The amide carbonyl can be reduced using powerful reducing agents. While milder reagents like sodium borohydride are generally ineffective, stronger agents such as lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene (B1212753) group (CH₂), yielding the corresponding 3-(chloromethyl)-1,2,3,4-tetrahydroquinoline. This transformation removes the carbonyl functionality entirely and saturates that portion of the heterocyclic ring.

Wittig Reactions: The Wittig reaction converts a carbonyl group into an alkene via reaction with a phosphonium ylide (a Wittig reagent). organic-chemistry.org While highly effective for aldehydes and ketones, the reaction with less electrophilic carbonyls like esters and amides is more challenging. wikipedia.org Nevertheless, intramolecular aza-Wittig reactions involving amide carbonyls are known, and Wittig reactions have been successfully performed on the carbonyl function of β-lactams, which are structurally related four-membered lactams. thieme-connect.comrsc.org This suggests that under specific conditions, particularly with highly reactive ylides, 3-(chloromethyl)-1,2-dihydroquinolin-2-one could be converted to 2-methylene-3-(chloromethyl)-1,2-dihydroquinoline derivatives. The general mechanism proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine oxide. organic-chemistry.org

N-Alkylation and N-Acylation Reactions on the Lactam Nitrogen

The nitrogen atom of the lactam is nucleophilic and can readily undergo alkylation and acylation reactions. This is typically achieved by first deprotonating the N-H bond with a suitable base, such as sodium hydride (NaH), to form a sodium amide salt. This resulting anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation: The reaction of the deprotonated lactam with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of N-alkylated quinolinones. researchgate.net This is a common strategy to introduce substituents on the nitrogen atom, which can significantly alter the compound's physical and biological properties.

N-Acylation: Similarly, reaction of the lactam anion with acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides furnishes N-acyl derivatives. These reactions proceed efficiently to cap the nitrogen atom with an acyl group.

Table 2: Representative N-Substitution Reactions

| Reaction Type | Base | Electrophile | Product |

|---|---|---|---|

| N-Alkylation | NaH | CH₃I | 3-(Chloromethyl)-1-methyl-1,2-dihydroquinolin-2-one |

| N-Acylation | NaH | CH₃COCl | 1-Acetyl-3-(chloromethyl)-1,2-dihydroquinolin-2-one |

| N-Arylation | Cu(OAc)₂ | Arylboronic acid | 1-Aryl-3-(chloromethyl)-1,2-dihydroquinolin-2-one |

Cross-Coupling Reactions Involving Derived Intermediates

The 3-(chloromethyl)-1,2-dihydroquinolin-2-one scaffold is a valuable precursor for generating intermediates used in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Intermediates can be derived either by functionalizing the aromatic ring, as described in section 3.2.1, or by transforming the chloromethyl group.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) of Modified Chloromethyl Products

While the chloromethyl group itself is an electrophilic site for substitution, it is the halogenated derivatives of the quinolinone core that are most commonly employed in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com A derivative such as 6-bromo-3-(chloromethyl)-1,2-dihydroquinolin-2-one can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C6 position. nih.govresearchgate.net This reaction is highly valued in medicinal chemistry for its reliability and broad functional group tolerance. acs.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, also under palladium catalysis. wikipedia.org Using the same 6-bromo derivative, the Heck reaction can be used to install vinyl groups at the C6 position. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Other Metal-Catalyzed Coupling Strategies

Beyond palladium, other transition metals, particularly copper, are effective catalysts for cross-coupling reactions involving the quinolinone scaffold.

Chan-Lam Coupling: This copper-catalyzed reaction forms a bond between a heteroatom (like the lactam nitrogen) and an aryl boronic acid. nih.gov It provides a powerful method for N-arylation under relatively mild conditions, often in the presence of air. This reaction can be applied directly to 3-(chloromethyl)-1,2-dihydroquinolin-2-one to synthesize a library of 1-aryl derivatives, complementing the N-alkylation and N-acylation methods. nih.gov Copper catalysts have also been employed in domino reactions to synthesize the quinoline core itself from simpler precursors. rsc.orgijstr.orgorganic-chemistry.org

Ring Expansion and Cycloaddition Reactions of Derived Compounds

The dihydroquinolin-2-one skeleton can potentially undergo reactions that modify the ring structure itself, although these are less common than substitutions on the existing framework.

Ring Expansion: Methods for the one-atom ring expansion of related heterocyclic systems, such as oxindoles and indoles, into quinolinones have been developed. nih.govresearchgate.netnih.gov These reactions often proceed through the formation of a spirocyclic intermediate followed by an acid-catalyzed rearrangement. nih.gov For instance, a palladium-catalyzed expansion of a cyclopropane ring fused to a haloaniline can produce the dihydroquinolinone core. acs.org While not starting from the pre-formed quinolinone, these methods highlight pathways by which the six-membered heterocyclic ring can be constructed from a five-membered precursor. General ring expansion strategies, such as the Beckmann rearrangement of a derived ketoxime, represent theoretical pathways for converting a cyclic ketone into an expanded lactam. wikipedia.org

Cycloaddition Reactions: The C3-C4 double bond in 3-(chloromethyl)-1,2-dihydroquinolin-2-one is part of an α,β-unsaturated amide system. This moiety can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, leading to the formation of more complex, fused polycyclic structures. researchgate.netresearchgate.netacs.org Furthermore, photochemical [2+2] cycloadditions involving the quinoline ring have been reported to yield dearomatized, bicyclic products. nih.govacs.org These reactions provide a route to novel three-dimensional scaffolds by transforming the planar aromatic system.

Applications As a Synthetic Precursor and Building Block in Advanced Chemical Research

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a reactive chloromethyl group on the stable dihydroquinolin-2-one scaffold renders 3-(chloromethyl)-1,2-dihydroquinolin-2-one an important intermediate for elaborating complex organic structures. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a direct pathway to introduce a vast array of functional groups and structural motifs at the 3-position of the quinolinone ring. This capability is fundamental to its role in building larger, polyfunctional molecules.

The 1,2-dihydroquinolin-2-one (DHQO) skeleton is a core structural unit found in a variety of natural products and bioactive compounds. mdpi.com Natural products such as (+)-Scandine, an alkaloid used in atherosclerosis treatment, and (-)-Pinolinone, which shows inhibitory effects on the Epstein-Barr virus, feature this heterocyclic system. mdpi.com The synthesis of analogs of these natural products is a key strategy in drug discovery, aiming to improve potency, selectivity, or pharmacokinetic properties. researchgate.netmdpi.commdpi.com

3-(chloromethyl)-1,2-dihydroquinolin-2-one is an exemplary precursor for this purpose. It provides the essential quinolinone core, while the chloromethyl group acts as a convenient attachment point for various side chains that can mimic or modify the substituents found in natural products. For instance, synthetic strategies analogous to those used for other chloro-substituted quinolones, such as Suzuki-Miyaura cross-coupling reactions, can be employed to introduce complex alkyl or terpenoid side chains. uni-konstanz.de This approach was successfully used in the synthesis of 2-geranyl-4(1H)-quinolones, which are metabolites of Pseudocardia sp. with potent antibiotic activities, starting from a 2-(chloromethyl)quinolin-4(1H)-one precursor. uni-konstanz.de A similar strategy could be applied to 3-(chloromethyl)-1,2-dihydroquinolin-2-one to generate a library of natural product analogs for biological screening.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.comresearchgate.net The quinoline (B57606) and quinolinone cores are recognized as privileged structures due to their widespread presence in pharmacologically active compounds. mdpi.comnih.govnih.govresearchgate.net The utility of 3-(chloromethyl)-1,2-dihydroquinolin-2-one extends to the construction of more elaborate heterocyclic systems built upon this privileged scaffold.

The reactive chloromethyl group is a key functional handle for intramolecular and intermolecular cyclization reactions. By reacting it with various nucleophiles, chemists can forge new rings, leading to the formation of fused or spirocyclic heterocyclic systems. nih.gov For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the quinolinone core. This strategy is crucial for generating novel molecular architectures with unique three-dimensional shapes, which is often a prerequisite for high-affinity binding to biological targets. The synthesis of complex fused systems, such as pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones from precursors containing chloroalkyl groups, highlights the importance of such functionalities in building molecular complexity. rsc.org The ability to use this compound to access diverse heterocyclic frameworks makes it a powerful tool in the search for new therapeutic agents. nih.gov

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| 3-(chloromethyl)-1,2-dihydroquinolin-2-one | Nucleophilic Substitution (e.g., with amines, thiols) | 3-Substituted Quinolinones | SAR Studies, Bioactive Analogs |

| 3-(chloromethyl)-1,2-dihydroquinolin-2-one | Intramolecular Cyclization (with a tethered nucleophile) | Fused Polycyclic Quinolinones (e.g., Pyrrolo-quinolinones) | Novel Scaffolds for Drug Discovery |

| 3-(chloromethyl)-1,2-dihydroquinolin-2-one | Coupling Reactions (e.g., Suzuki, Sonogashira) | 3-Alkyl/Aryl/Alkynyl-Substituted Quinolinones | Natural Product Analog Synthesis |

| 3-(chloromethyl)-1,2-dihydroquinolin-2-one | Reaction with Dinucleophiles | Fused Heterocyclic Systems (e.g., Pyrazino-quinolinones) | Construction of Privileged Scaffolds |

Role in Medicinal Chemistry Research for Designing Novel Molecular Entities (focus on synthesis)

The quest for novel therapeutic agents is a primary driver of research in medicinal chemistry. The synthesis-focused application of 3-(chloromethyl)-1,2-dihydroquinolin-2-one is central to the design and development of new molecular entities with potential therapeutic value. Its utility stems from its role as a versatile platform for generating chemical diversity based on the proven quinolinone pharmacophore.

Quinolones are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents. nih.govmdpi.comnih.gov Beyond antibiotics, the quinolone scaffold is found in compounds developed for anticancer, antiviral, and antimalarial applications. mdpi.comnih.gov The compound 3-(chloromethyl)-1,2-dihydroquinolin-2-one is a direct precursor for synthesizing novel quinolone derivatives.

The chloromethyl group can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse substituents at the 3-position. This synthetic flexibility enables the creation of large libraries of related compounds, which can then be screened for biological activity. For example, reaction with different primary or secondary amines can yield a series of 3-(aminomethyl)-quinolinones, while reaction with thiols can produce 3-(thiomethyl)-derivatives. Each new compound represents a potential drug candidate with a unique biological profile, derived from a common and accessible synthetic starting point.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. mdpi.comsphinxsai.com The process involves synthesizing a series of analogs where specific parts of the molecule are systematically varied and then evaluating their biological effects. nih.gov

3-(chloromethyl)-1,2-dihydroquinolin-2-one is an ideal starting material for conducting SAR studies focused on the C3 position of the quinolinone ring. Its reactive handle allows for the precise and controlled introduction of a wide range of substituents, including changes in size, lipophilicity, hydrogen bonding capacity, and charge. By synthesizing a library of analogs from this single precursor and comparing their activities, researchers can deduce which structural features at the C3 position are critical for target binding and efficacy. This systematic approach accelerates the optimization of lead compounds into potent and selective drug candidates. nih.govnih.gov

| Modification at C3 Position (from -CH₂Cl) | Introduced Functional Group | Potential Change in Property | SAR Rationale |

|---|---|---|---|

| Substitution with -NH₂ | Primary Amine | Increased polarity, H-bond donor | Probe for interactions with polar residues in a binding pocket. |

| Substitution with -OH | Hydroxyl | H-bond donor/acceptor | Investigate the importance of hydrogen bonding. |

| Substitution with -SCH₃ | Thioether | Increased lipophilicity | Assess the effect of non-polar interactions. |

| Substitution with -N(CH₃)₂ | Tertiary Amine | Increased basicity, potential for ionic bond | Explore the role of charge and ionic interactions. |

| Substitution with -O-Phenyl | Aryl Ether | Increased size and aromaticity | Probe for π-π stacking or hydrophobic interactions. |

The ultimate goal of synthesizing novel compounds in medicinal chemistry is to identify molecules with the potential to modulate biological processes relevant to disease. The quinolinone scaffold is present in numerous compounds that act as enzyme inhibitors or receptor modulators. mdpi.comnih.gov For example, derivatives of the related 1,2-dihydroquinoline structure have been investigated as inhibitors of lipid peroxidation, and other fused quinolinone systems have been developed as tubulin polymerization inhibitors. nih.govrsc.org

Starting from 3-(chloromethyl)-1,2-dihydroquinolin-2-one, medicinal chemists can rationally design and synthesize molecules intended to interact with specific biological targets. The chloromethyl group can be used to attach pharmacophores known to bind to the active site of an enzyme or the ligand-binding domain of a receptor. For instance, it could be used to link the quinolinone core to a moiety that mimics the natural substrate of an enzyme, potentially creating a competitive inhibitor. This targeted synthetic approach allows for the development of highly specific compounds for further biological investigation, serving as chemical probes to study cellular pathways or as starting points for new drug development programs. nih.gov

| Target Class | Synthetic Strategy | Example of Appended Moiety | Rationale |

|---|---|---|---|

| Kinase Inhibitors | Substitution with N-heterocycles | Aminopyrimidine, Indazole | Many kinase inhibitors utilize N-heterocycles for hinge-binding interactions. |

| Protease Inhibitors | Attachment of peptide mimics | Amino acid or dipeptide fragments | Mimic the natural substrate to achieve competitive inhibition. |

| GPCR Modulators | Introduction of basic amine groups | Piperazine, Piperidine | Basic nitrogens often form key ionic interactions with GPCRs. |

| Tubulin Polymerization Inhibitors | Attachment of substituted aryl groups | Trimethoxyphenyl group | Mimic known colchicine-site binders. rsc.org |

Intermediate in Agricultural Chemistry Research

The quinoline structural motif is a well-established pharmacophore in the development of agrochemicals, particularly fungicides. The inherent biological activity of the quinoline ring system makes its derivatives prime candidates for the discovery of new and effective crop protection agents. The compound 3-(chloromethyl)-1,2-dihydroquinolin-2-one serves as a key intermediate in the synthesis of novel quinoline-based fungicides.

The reactivity of the chloromethyl group allows for the facile introduction of various functional groups through nucleophilic substitution reactions. This enables the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize fungicidal potency. For instance, the chlorine atom can be displaced by sulfur, oxygen, or nitrogen nucleophiles to create a diverse library of derivatives. These modifications can significantly impact the compound's interaction with biological targets in pathogenic fungi, potentially leading to the discovery of agents with improved efficacy and novel modes of action.

Research in this area focuses on synthesizing derivatives of 3-(chloromethyl)-1,2-dihydroquinolin-2-one and evaluating their in-vitro and in-vivo activity against a range of plant pathogens. The goal is to identify lead compounds that exhibit high fungicidal activity, broad-spectrum control, and favorable environmental profiles. The versatility of this precursor allows chemists to fine-tune the electronic and steric properties of the final molecules, which is a critical aspect of modern agrochemical research.

| Derivative Class | Synthetic Transformation | Potential Application |

| Thioether Derivatives | Reaction with thiols | Fungicide development |

| Ether Derivatives | Reaction with alcohols/phenols | Herbicide/Insecticide research |

| Amine Derivatives | Reaction with amines | Plant growth regulators |

Applications in Material Science Research and Advanced Functional Materials

The quinoline core of 3-(chloromethyl)-1,2-dihydroquinolin-2-one also imparts interesting photophysical and electronic properties, making it an attractive building block for the development of advanced functional materials. The field of material science is constantly seeking novel organic molecules that can be incorporated into polymers, dyes, and other materials to achieve specific functions.

The reactive chloromethyl group of 3-(chloromethyl)-1,2-dihydroquinolin-2-one provides a convenient handle for covalently incorporating the quinolinone moiety into larger molecular architectures. For example, it can be used as a monomer or a functionalizing agent in polymerization reactions to create novel polymers with tailored properties. Polyquinolines and their derivatives are known to exhibit electrical conductivity, making them potential candidates for applications in organic electronics, such as in batteries and photoconductive cells.

Furthermore, the quinolinone structure can serve as a chromophore in the design of functional dyes and molecular sensors. By attaching different substituents to the quinoline ring via the chloromethyl linker, the absorption and emission properties of the molecule can be modulated. This allows for the development of materials with specific optical characteristics for applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells.

| Material Type | Role of 3-(chloromethyl)-1,2-dihydroquinolin-2-one | Potential Application |

| Conducting Polymers | Monomer or co-monomer | Organic electronics, batteries |

| Functional Dyes | Chromophore precursor | OLEDs, fluorescent sensors |

| Photoactive Materials | Photosensitizer building block | Solar cells, photodynamic therapy |

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment of Synthesized Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). ub.edunih.gov This precision allows for the calculation of a unique molecular formula.

For 3-(chloromethyl)-1,2-dihydroquinolin-2-one, the expected molecular formula is C₁₀H₈ClNO. The monoisotopic mass corresponding to this formula is 193.02943 Da. uni.lu HRMS analysis would seek to find an ion corresponding to this mass. Typically, electrospray ionization (ESI) is used, which generates protonated molecules [M+H]⁺ or other adducts. The high mass accuracy of HRMS allows for the differentiation between molecular formulas that may have the same nominal mass but different exact masses, thereby confirming the elemental composition unequivocally.

<

Table 1: Predicted HRMS Adducts for C₁₀H₈ClNO

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 193.02888 |

| [M+H]⁺ | 194.03671 |

| [M+Na]⁺ | 216.01865 |

| [M+K]⁺ | 231.99259 |

| [M-H]⁻ | 192.02215 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. nih.govyoutube.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 3-(chloromethyl)-1,2-dihydroquinolin-2-one is expected to show distinct signals for each type of proton. The four protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns (doublets, triplets) revealing their substitution pattern and coupling to adjacent protons. rsc.org A singlet for the vinylic proton at the C4 position would likely be observed, shifted downfield. The chloromethyl group (CH₂Cl) would present as a singlet in the δ 4.5-5.0 ppm region. A broad singlet corresponding to the N-H proton of the lactam ring is also expected, its chemical shift being sensitive to solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 3-(chloromethyl)-1,2-dihydroquinolin-2-one, ten distinct signals are expected. The carbonyl carbon (C=O) of the quinolinone ring would be the most downfield signal, typically above δ 160 ppm. rsc.org The carbons of the aromatic ring and the double bond would resonate in the δ 115-150 ppm range. The aliphatic carbon of the chloromethyl group (CH₂Cl) would appear furthest upfield, generally in the δ 40-50 ppm range.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the complete atomic connectivity of the molecule. mdpi.commdpi.com

<

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(chloromethyl)-1,2-dihydroquinolin-2-one

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 115 - 140 |

| Vinylic C-H (at C4) | ~7.8 - 8.2 | ~140 - 145 |

| N-H | Variable (broad) | - |

| CH₂Cl | ~4.5 - 5.0 | ~40 - 50 |

| C=O | - | >160 |

| Aromatic/Vinylic Quaternary C | - | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netlibretexts.org The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The IR spectrum of 3-(chloromethyl)-1,2-dihydroquinolin-2-one would display several characteristic absorption bands that confirm its key structural features:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the lactam ring. openstax.org

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the cyclic amide (lactam). lumenlearning.com

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic and quinolinone rings. pressbooks.pub

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretches of the CH₂ group would be just below 3000 cm⁻¹. libretexts.org

C-Cl Stretch: The presence of the chloromethyl group would be confirmed by a C-Cl stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

<

Table 3: Characteristic IR Absorption Frequencies for 3-(chloromethyl)-1,2-dihydroquinolin-2-one

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch | 1650 - 1690 |

| Aromatic/Vinylic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Techniques for Purification and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for both the purification of the synthesized compound and the quantitative determination of its purity. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. mdpi.com For 3-(chloromethyl)-1,2-dihydroquinolin-2-one, a reverse-phase HPLC method would typically be developed. The compound is dissolved in a suitable solvent and injected into a column (e.g., C18). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. The compound is separated from impurities based on differences in polarity. A detector, such as a UV-Vis detector, measures the absorbance of the eluting components over time. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. While the target compound itself may have limited volatility, it could be analyzed by GC-MS, potentially after derivatization. The sample is vaporized and separated in a capillary column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries. This technique is highly effective for identifying and quantifying volatile impurities.

<

Table 4: Application of Chromatographic Techniques

| Technique | Primary Application | Principle of Separation | Detection Method |

|---|---|---|---|

| HPLC | Purity assessment, purification | Differential partitioning between stationary and mobile phases (e.g., polarity) | UV-Vis, Diode Array Detector (DAD) |

| GC-MS | Identification of volatile impurities | Differential partitioning based on boiling point and polarity | Mass Spectrometry (MS) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of 3-(chloromethyl)-1,2-dihydroquinolin-2-one must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. nih.gov

For 3-(chloromethyl)-1,2-dihydroquinolin-2-one, X-ray crystallography would definitively confirm the connectivity of the quinolinone core and the chloromethyl substituent. It would also reveal the planarity of the ring system and provide details of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, in the crystal lattice. researchgate.netresearchgate.net Although the target molecule is achiral, for chiral compounds, this method is the most reliable way to determine the absolute stereochemistry.

Future Directions and Emerging Research Challenges in the Chemistry of 3 Chloromethyl 1,2 Dihydroquinolin 2 One

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Emerging strategies aim to overcome these limitations by employing catalytic and atom-economical reactions. For instance, methods involving C-H bond activation could provide a direct route to quinolinone derivatives, bypassing the need for pre-functionalized starting materials. organic-chemistry.org Similarly, catalytic annulation of α,β-unsaturated N-arylamides presents an atom-economical pathway to the dihydroquinolin-2(1H)-one core. mdpi.com A significant challenge will be the direct and selective introduction of the chloromethyl group using environmentally benign chlorinating agents. A copper-catalyzed cross-dehydrogenative coupling of N-arylcinnamamides with chloroform has been shown to produce trichloromethyl-substituted dihydroquinolinones, suggesting that similar radical-based approaches could be adapted for a more controlled chloromethylation. mdpi.com

Microwave-assisted organic synthesis (MAOS) also offers a promising avenue for accelerating reactions and improving yields, as demonstrated in rapid Friedländer quinoline (B57606) syntheses. nih.gov The application of such green technologies could lead to more efficient and scalable production of 3-(chloromethyl)-1,2-dihydroquinolin-2-one.

Table 1: Comparison of Synthetic Approaches for Quinolinone Synthesis

| Methodology | Potential Advantages for Sustainability | Key Challenges |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Low atom economy, use of hazardous reagents, significant waste generation. |

| C-H Activation/Functionalization | High atom economy, reduces pre-functionalization steps. organic-chemistry.org | Catalyst cost and toxicity, achieving high regioselectivity. |

| Catalytic Annulation Reactions | High atom economy, convergent synthesis. mdpi.com | Catalyst sensitivity, substrate scope limitations. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. nih.gov | Scalability issues, potential for localized overheating. |

| Radical-Based Chloromethylation | Direct introduction of the functional group. mdpi.com | Control of selectivity (mono- vs. di-/tri-chlorination), use of radical initiators. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations of the Chloromethyl Group and Quinolinone Core

The synthetic utility of 3-(chloromethyl)-1,2-dihydroquinolin-2-one is largely dependent on the selective reactivity of its functional groups. The chloromethyl group at the C3 position is a potent electrophilic handle, primed for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functionalities, including azides, amines, thiols, and ethers, thereby serving as a gateway to diverse libraries of novel quinolinone derivatives.

Future research will likely explore more complex and unprecedented transformations. For example, its use in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) could enable the formation of C-C and C-N bonds that are difficult to achieve through standard nucleophilic substitution.

The quinolinone core itself offers avenues for further functionalization. Electrophilic aromatic substitution on the benzene ring could be explored to introduce additional substituents, modulating the electronic and steric properties of the molecule. The reactivity of the lactam moiety (the N-H and C=O groups) also presents opportunities for derivatization, such as N-alkylation or conversion of the carbonyl to a thiocarbonyl. The development of selective reactions that can distinguish between these different reactive sites will be a significant research challenge. Drawing parallels from the chemistry of related compounds like 3-acetyl-4-hydroxyquinolin-2(1H)-ones, which undergo diverse reactions such as halogenation and condensation, provides a roadmap for exploring the reactivity of the 3-(chloromethyl) analogue. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals. uc.ptsemanticscholar.org Integrating the synthesis of 3-(chloromethyl)-1,2-dihydroquinolin-2-one and its subsequent derivatization into flow platforms presents a significant opportunity. Flow chemistry offers enhanced safety (especially when handling reactive intermediates), precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and seamless scalability. researchgate.net

An automated flow platform could enable a multi-step sequence where the quinolinone core is first synthesized and then, in a subsequent reactor loop, functionalized via its chloromethyl group. This "telescoped" synthesis avoids the isolation and purification of intermediates, saving time and resources. semanticscholar.org Furthermore, the integration of in-line purification and analytical techniques can provide real-time reaction monitoring and quality control.

The key challenges in this area include the development of robust and stable catalyst systems suitable for continuous operation, managing potential blockages from solid byproducts, and optimizing solvent and reagent streams for compatibility across multiple reaction steps. The successful application of flow chemistry has been demonstrated for various heterocyclic syntheses, including oxazoles and triazoles, providing a strong precedent for its application to quinolinone chemistry. researchgate.net

Computational Design and Predictive Modeling for Targeted Synthesis and Derivatization

In silico methods are becoming indispensable tools in modern chemical research. mdpi.com Computational chemistry can accelerate the discovery process by predicting molecular properties, reaction outcomes, and biological activities, thus guiding experimental efforts. For 3-(chloromethyl)-1,2-dihydroquinolin-2-one, computational design can be applied in several ways.

Firstly, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the molecule's electronic structure, predict its reactivity at different sites, and elucidate reaction mechanisms for its synthesis and transformation. nih.gov This knowledge can help in selecting optimal reaction conditions and catalysts.

Secondly, for developing derivatives with specific biological targets, computational tools like molecular docking and molecular dynamics (MD) simulations can predict how different analogues of 3-(chloromethyl)-1,2-dihydroquinolin-2-one might bind to a protein's active site. nih.govmdpi.com This allows for the rational design of compounds with enhanced potency and selectivity. Furthermore, Quantitative Structure-Activity Relationship (3D-QSAR) models can be built to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the most promising candidates for synthesis. mdpi.com The challenge lies in the accuracy of the models and the need for experimental data to validate the computational predictions.

Table 2: Application of Computational Methods to 3-(Chloromethyl)-1,2-dihydroquinolin-2-one Research

| Computational Technique | Potential Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Transition state energies, reaction pathways, charge distribution. nih.gov |

| Molecular Docking | Predict binding modes of derivatives to biological targets (e.g., enzymes). | Binding affinity scores, key intermolecular interactions. mdpi.com |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time. | Conformational stability, dynamic behavior in a biological environment. nih.gov |

| 3D-QSAR / CoMFA | Correlate molecular structure with biological activity to guide design. | Identification of key steric and electrostatic fields for activity. mdpi.com |

Unexplored Applications in Interdisciplinary Scientific Domains

While quinolinone derivatives are well-known for their broad pharmacological activities, including anticancer and antimicrobial effects, the specific potential of 3-(chloromethyl)-1,2-dihydroquinolin-2-one in other scientific fields remains largely unexplored. mdpi.comresearchgate.netnih.gov Its unique structure suggests several intriguing possibilities.

Materials Science: The quinolinone core is a fluorescent scaffold. mdpi.com By attaching different functional groups to the chloromethyl handle, it may be possible to tune the photophysical properties of the molecule, leading to the development of novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials.

Chemical Biology: The reactive chloromethyl group makes this compound an ideal candidate for development as a chemical probe or activity-based probe. It could be used to covalently label and identify specific protein targets within a cell, helping to elucidate biological pathways or mechanisms of disease.

Agrochemicals: The structural motifs present in many biologically active compounds often find applications in agriculture. The quinolinone scaffold could be explored for the development of new herbicides, fungicides, or insecticides. The ability to easily generate a library of derivatives from the 3-(chloromethyl) intermediate would facilitate the screening process for agrochemical activity.

Coordination Chemistry: The lactam oxygen and potentially other appended functional groups could act as ligands for metal ions. This could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.

The primary challenge in these areas is the need for interdisciplinary collaboration between synthetic chemists, materials scientists, biologists, and agricultural scientists to screen and characterize these novel derivatives for a wide range of potential applications beyond traditional medicinal chemistry.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Methyl Groups

| Substituent | Relative Reactivity (k) | Solvent Preference | Common Byproducts |

|---|---|---|---|

| -CHCl | 1.0 (reference) | DMF/EtOH | Hydrolysis products |

| -CHBr | 3.2 | Acetonitrile | Dimers |

| -CHI | 5.8 | THF | Oxidized species |

Q. Table 2. Toxicity Profile of Chloromethyl-Containing Compounds

| Compound | Cytotoxicity (LD, mM) | Carcinogenicity Class |

|---|---|---|

| 3-(Chloromethyl)-1,2-dihydroquinolin-2-one | Data pending | Under investigation |

| 3-(Chloromethyl)pyridine-HCl | 0.0756 | Level A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.